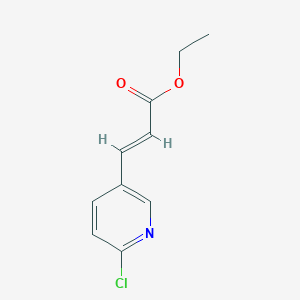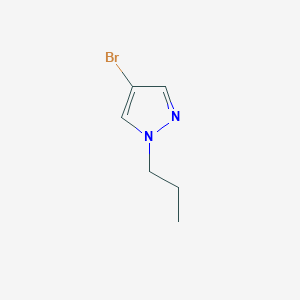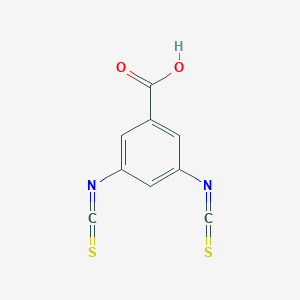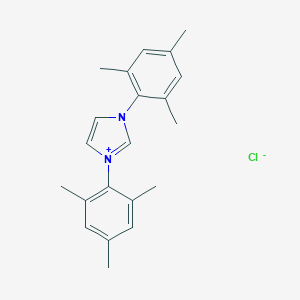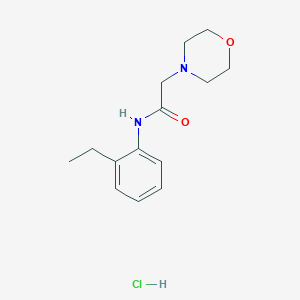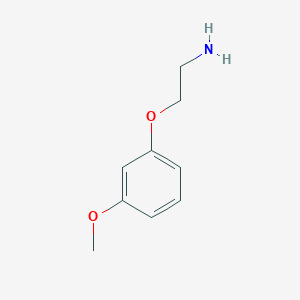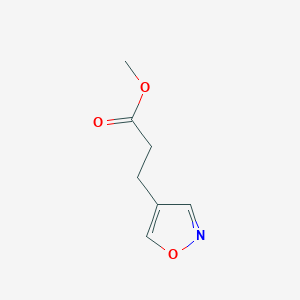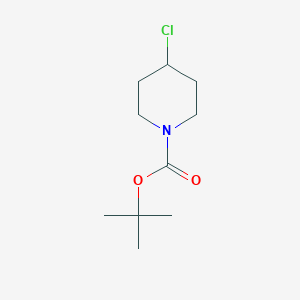
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil, commonly known as Boc-Glu(F)-Uracil, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. It is a prodrug of 5-fluorouracil, which is a widely used chemotherapeutic agent for the treatment of various types of cancer. Boc-Glu(F)-Uracil has been developed as a means to improve the efficacy and reduce the toxicity of 5-fluorouracil.
作用机制
Boc-Glu(F)-Uracil is activated in cancer cells by the enzyme carboxypeptidase G2, which cleaves the Boc group from the prodrug, releasing 5-fluorouracil. 5-fluorouracil is then converted into its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme required for DNA synthesis. This leads to cell cycle arrest and ultimately, cell death.
生化和生理效应
Boc-Glu(F)-Uracil has been shown to exhibit greater cytotoxicity towards cancer cells than 5-fluorouracil alone. This is due to its selective activation in cancer cells, which results in increased levels of FdUMP and greater inhibition of thymidylate synthase. Boc-Glu(F)-Uracil has also been shown to exhibit reduced toxicity towards normal cells, which is attributed to its selective activation in cancer cells.
实验室实验的优点和局限性
Boc-Glu(F)-Uracil has several advantages for use in lab experiments. It exhibits greater anti-tumor activity than 5-fluorouracil alone, making it a promising candidate for cancer therapy. It also exhibits reduced toxicity towards normal cells, which is important for minimizing side effects. However, the multi-step synthesis process required to produce Boc-Glu(F)-Uracil can be time-consuming and costly, which may limit its use in some lab settings.
未来方向
Several future directions for research on Boc-Glu(F)-Uracil can be identified. One area of research could focus on optimizing the synthesis process to improve the yield and reduce the cost of production. Another area of research could focus on developing more efficient methods for the activation of Boc-Glu(F)-Uracil in cancer cells. Additionally, further studies could be conducted to investigate the potential applications of Boc-Glu(F)-Uracil in combination with other chemotherapeutic agents.
合成方法
Boc-Glu(F)-Uracil can be synthesized using a multi-step process involving the protection of the amino and carboxyl groups of glycine, followed by the coupling of the protected glycine derivative with 5-fluorouracil. The final product is obtained after deprotection of the Boc group.
科学研究应用
Boc-Glu(F)-Uracil has been extensively studied for its potential applications in cancer therapy. Several studies have demonstrated that Boc-Glu(F)-Uracil exhibits greater anti-tumor activity than 5-fluorouracil alone. This is attributed to the fact that Boc-Glu(F)-Uracil is selectively activated in cancer cells, leading to increased cytotoxicity.
属性
CAS 编号 |
149439-92-9 |
|---|---|
产品名称 |
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil |
分子式 |
C12H16FN3O6 |
分子量 |
317.27 g/mol |
IUPAC 名称 |
(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C12H16FN3O6/c1-12(2,3)22-11(20)14-4-8(17)21-6-16-5-7(13)9(18)15-10(16)19/h5H,4,6H2,1-3H3,(H,14,20)(H,15,18,19) |
InChI 键 |
YBMMLOWXLDQBNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F |
规范 SMILES |
CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F |
其他 CAS 编号 |
149439-92-9 |
同义词 |
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



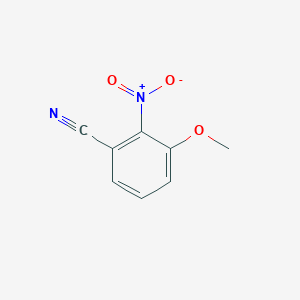
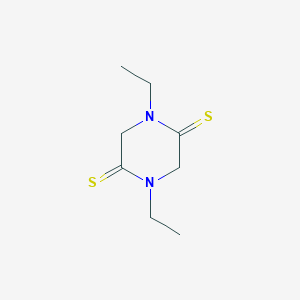
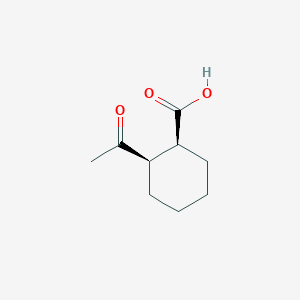
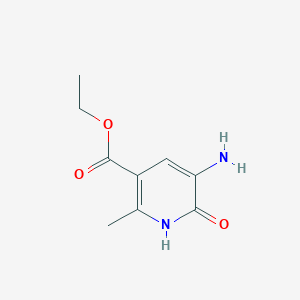
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
